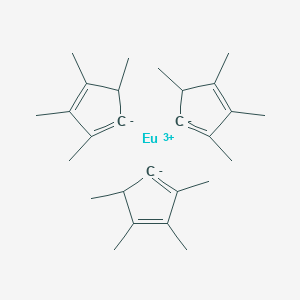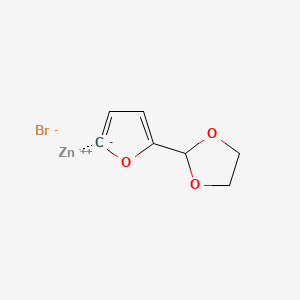
Tris(tetramethylcyclopentadienyl)europi&
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(tetramethylcyclopentadienyl)europium is a chemical compound with the molecular formula C27H39Eu. It is a coordination complex where a europium ion is bonded to three tetramethylcyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis and materials science .
准备方法
Synthetic Routes and Reaction Conditions
Tris(tetramethylcyclopentadienyl)europium can be synthesized through the reaction of europium trichloride with tetramethylcyclopentadienyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for Tris(tetramethylcyclopentadienyl)europium are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The key is to maintain an inert atmosphere and control the reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
Tris(tetramethylcyclopentadienyl)europium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form europium(IV) complexes.
Reduction: It can be reduced to europium(II) complexes under specific conditions.
Substitution: The tetramethylcyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents like THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield europium(IV) complexes, while reduction can produce europium(II) species .
科学研究应用
Tris(tetramethylcyclopentadienyl)europium has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is employed in the synthesis of advanced materials, such as mini-fullerene type zintl anions containing lanthanide ions
Biological Research: It is used in the study of europium-based luminescent probes for biological imaging and sensing.
作用机制
The mechanism by which Tris(tetramethylcyclopentadienyl)europium exerts its effects involves the coordination of the europium ion with the tetramethylcyclopentadienyl ligands. This coordination stabilizes the europium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or luminescence .
相似化合物的比较
Similar Compounds
- Tris(cyclopentadienyl)lanthanum
- Trichloro(pentamethylcyclopentadienyl)titanium
- Tris(butylcyclopentadienyl)yttrium
Uniqueness
Tris(tetramethylcyclopentadienyl)europium is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide enhanced stability and reactivity compared to other cyclopentadienyl complexes. This makes it particularly useful in catalysis and materials science .
属性
分子式 |
C27H39Eu |
|---|---|
分子量 |
515.6 g/mol |
IUPAC 名称 |
europium(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C9H13.Eu/c3*1-6-5-7(2)9(4)8(6)3;/h3*6H,1-4H3;/q3*-1;+3 |
InChI 键 |
CTPQNFQOYTZECA-UHFFFAOYSA-N |
规范 SMILES |
CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.CC1[C-]=C(C(=C1C)C)C.[Eu+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate](/img/structure/B12096254.png)


![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)


![2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B12096274.png)
